1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine
Description
Contextual Significance of the Pyrazole (B372694) Heterocycle in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This distinction is due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.gov The structural and chemical properties of the pyrazole nucleus make it a versatile building block for the design of new therapeutic agents. nbinno.com Its ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, allows for effective binding to biological targets like enzymes and receptors. nbinno.com
The pyrazole moiety is a core component of numerous drugs with a broad spectrum of pharmacological activities. nih.govglobalresearchonline.net These include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netnih.gov The adaptability of the pyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. nbinno.com This structural versatility has led to the development of a multitude of pyrazole derivatives with diverse therapeutic applications. globalresearchonline.net
Below is a table highlighting some prominent examples of drugs that feature the pyrazole scaffold, illustrating the diverse therapeutic areas where this heterocycle has made a significant impact.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor antagonist |
| Stanozolol | Anabolic steroid | Androgen receptor agonist |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist |
This table provides examples of the diverse applications of the pyrazole scaffold in medicinal chemistry and beyond.
The continued interest in pyrazole derivatives is driven by their proven success in yielding effective drug candidates. Researchers are constantly exploring new synthetic methodologies to create novel pyrazole-based compounds with tailored biological activities. nih.gov The study of aminopyrazoles, in particular, is a significant area of research, with these compounds serving as valuable ligands for various receptors and enzymes. mdpi.com
Overview of Heterocyclic Compounds in Drug Discovery and Development
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, form the cornerstone of modern drug discovery. Nitrogen-containing heterocycles are especially prominent in the pharmaceutical landscape. openmedicinalchemistryjournal.com Statistical analyses of FDA-approved drugs reveal that a significant majority of small-molecule pharmaceuticals incorporate a heterocyclic ring system. mdpi.comnih.gov One study indicates that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.org An even more recent analysis of drugs approved between 2013 and 2023 shows this number has increased to 82%. figshare.com
The prevalence of heterocyclic structures in pharmaceuticals can be attributed to several key factors. Their rigid ring structures provide a defined three-dimensional arrangement of functional groups, which is crucial for selective binding to biological targets. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces polarity and the potential for hydrogen bonding, which are critical for drug-receptor interactions and for influencing a molecule's pharmacokinetic properties, such as solubility and membrane permeability. mdpi.com
The structural diversity of heterocyclic compounds is immense, ranging from simple five- and six-membered rings to complex fused systems. This diversity allows medicinal chemists to create vast libraries of compounds for screening against various diseases. Many natural products with potent biological activities, such as alkaloids, vitamins, and antibiotics, contain heterocyclic cores, further highlighting their importance in medicine. mdpi.com
The following table showcases the prevalence of some common nitrogen-containing heterocycles in recently approved drugs, underscoring their importance in contemporary drug design.
| Heterocycle | Frequency Ranking (2013-2023) |
| Pyridine | #1 |
| Piperidine | #2 |
| Pyrimidine (B1678525) | #5 |
| Pyrazole | #6 |
| Morpholine | #9 |
| Data adapted from an analysis of U.S. FDA-approved small-molecule drugs from 2013-2023. figshare.com |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenoxy)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14/h1-6H,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLCOCXWJCHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Characterization
General Synthetic Approaches to 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine and its Derivatives
The primary strategy for synthesizing the pyrazole (B372694) core involves the reaction of a 1,3-dielectrophilic synthon with a hydrazine derivative. acs.org For the target compound, this would typically involve a precursor containing the (2-chlorophenoxy)methyl group attached to a hydrazine moiety, which then reacts with a suitable three-carbon component to form the pyrazole ring.
Conventional reflux is a widely used and established method for the synthesis of pyrazole derivatives. This technique involves heating the reaction mixture in a suitable solvent for several hours to drive the reaction to completion. In the context of this compound, a plausible route would involve the reaction of (2-chlorophenoxy)acetyl hydrazine with a synthon that provides the C3, C4, and C5 atoms of the pyrazole ring, followed by functional group manipulations to install the 4-amino group.
One common approach is the reaction between a 1,3-diketone compound and hydrazine hydrate under reflux conditions in a solvent like ethanol. For pyrano[2,3-c]pyrazole derivatives, a three-component reaction can be conducted by refluxing an aldehyde, a pyrazolone, and malononitrile in ethanol at approximately 78°C for about 30 minutes. nih.gov
Table 1: Comparison of Conventional Synthesis Methods for Pyrazole Derivatives
| Method | Reactants | Catalyst/Base | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Two-Component | 1,3-Diketone, Hydrazine Hydrate | - | Ethanol | Reflux, 8-10 hrs | Varies | |
| Three-Component | Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO | Ethanol | Reflux, 78°C, 30 min | Moderate to Excellent | nih.gov |
| Four-Component | β-Ketoester, Aromatic Aldehyde, Hydrazine Hydrate, Malononitrile | Triethylamine | - | 10-15 min | High | |
Hydrazine hydrate is a crucial reagent in the synthesis of the pyrazole nucleus, acting as the source of the two adjacent nitrogen atoms in the heterocyclic ring. mdpi.com The primary method for obtaining substituted pyrazoles is through a cyclocondensation reaction between a suitable hydrazine and a 1,3-difunctional carbon compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. mdpi.com
For the synthesis of 4-aminopyrazoles specifically, the reaction often starts with α,β-unsaturated nitriles that have a leaving group at the β-position. These react with hydrazine to form the 3- or 5-aminopyrazole ring system. chim.it Subsequent N-alkylation with a (2-chlorophenoxy)methyl halide would lead to the target structure. Alternatively, starting with a substituted hydrazine, (2-chlorophenoxy)methylhydrazine, and reacting it with a precursor for the rest of the ring can also yield the desired product. The cyclization of chalcones with hydrazine hydrate is another well-documented route to produce pyrazoline intermediates, which can then be oxidized to pyrazoles. researchgate.netnih.gov
Ultrasound-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for preparing pyrazole derivatives. rsc.orgnih.gov This technique utilizes high-frequency sound waves to accelerate chemical reactions, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. orientjchem.orgresearchgate.net
Sonication promotes the cyclization of intermediates, such as the reaction between a cyanide and hydrazine hydrate, which can be completed in 1-2 hours. orientjchem.org This method is compatible with a variety of substituents on the aromatic rings. orientjchem.org The use of ultrasound is considered a cost-effective, energy-efficient, and environmentally friendly approach that can simplify the workup process while achieving results comparable or superior to existing methods. rsc.orgresearchgate.net For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved under ultrasonic irradiation, demonstrating the versatility of this technique. tandfonline.comrsc.org
Table 2: Sonication vs. Conventional Reflux for Pyrazole Synthesis
| Parameter | Conventional Reflux | Sonication-Assisted Synthesis | Advantage of Sonication |
|---|---|---|---|
| Reaction Time | Often several hours (e.g., 8-10 hrs) | Typically shorter (e.g., 1-2 hrs) orientjchem.org | Faster reaction rates |
| Energy Consumption | Higher, requires sustained heating | Lower, no conventional heating needed nih.gov | More energy efficient |
| Yield | Variable, can be lower | Often comparable or higher researchgate.net | Improved product yield |
| Conditions | High temperatures | Often at room temperature | Milder reaction conditions |
Derivatization Strategies for Analogues and Homologues
Creating analogues and homologues of this compound involves systematically altering different parts of the molecule. This allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.
The (2-chlorophenoxy)methyl group offers multiple sites for modification. The chlorine atom on the phenyl ring can be moved to the meta (3) or para (4) positions, or it can be replaced with other substituents entirely. Introducing different electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenoxy ring can significantly alter the electronic properties of the entire molecule.
These modifications are typically introduced at the beginning of the synthetic sequence by starting with the appropriately substituted phenol. For example, instead of 2-chlorophenol, one could use 4-fluorophenol or 3-methylphenol to create the corresponding phenoxyacetic acid derivative, which is then carried through the subsequent steps to form the final pyrazole analogue. The synthesis of various 1,5-diarylpyrazole derivatives has demonstrated the feasibility of incorporating diverse substitutions on the phenyl rings. nih.gov
The pyrazole ring itself is a versatile scaffold for introducing structural diversity. Substituents can be placed at the C3 and C5 positions by selecting different 1,3-dicarbonyl precursors during the initial cyclization step. nih.gov For example, using a diketone other than the simplest variants can lead to alkyl or aryl groups at these positions. acs.org
Furthermore, the 4-amino group serves as a key functional handle for further derivatization. nih.gov It can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution (e.g., Sandmeyer reaction), to introduce a wide range of functionalities at the C4 position. acs.orgnih.gov This allows for the synthesis of a large library of compounds with diverse chemical properties, starting from a common 4-aminopyrazole intermediate. chim.itmdpi.com For instance, N-alkylation of the pyrazole ring at the N1 position can be achieved using reagents like methyl iodide in the presence of a base. nih.gov
Advanced Analytical Characterization Techniques Employed in Research
The characterization of this compound relies on a combination of sophisticated spectroscopic and crystallographic methods. These techniques provide detailed information on the compound's atomic connectivity, functional groups, and three-dimensional arrangement in space.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Liquid Chromatography-Mass Spectrometry)
Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons on the pyrazole ring would appear as singlets in the aromatic region. The methylene (-CH₂-) bridge protons would also yield a characteristic singlet, its chemical shift influenced by the adjacent oxygen and pyrazole nitrogen. The four protons on the 2-chlorophenoxy group would present as a complex multiplet system due to their distinct electronic environments and spin-spin coupling. The amine (-NH₂) protons would typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a distinct signal for each unique carbon atom. The chemical shifts would confirm the presence of the pyrazole and benzene rings, the methylene linker, and the carbon atoms bonded to nitrogen, oxygen, and chlorine.
| ¹H NMR Data (in CDCl₃, 400 MHz) | ¹³C NMR Data (in CDCl₃, 101 MHz) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Pyrazole H-3 | ~7.5 | s | Pyrazole C-3 | ~135 |
| Pyrazole H-5 | ~7.4 | s | Pyrazole C-4 | ~120 |
| -CH₂- | ~5.8 | s | Pyrazole C-5 | ~128 |
| Ar-H (chlorophenoxy) | 6.9 - 7.4 | m | -CH₂- | ~75 |
| -NH₂ | ~3.5 | br s | Ar-C (chlorophenoxy) | 113 - 153 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic rings and the methylene group, C-O-C stretching for the ether linkage, and C=N and C=C stretching vibrations within the pyrazole and benzene rings. The C-Cl bond would also exhibit a characteristic stretching frequency in the fingerprint region.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3250 | N-H Stretch | Primary Amine |
| 3100-3000 | Aromatic C-H Stretch | Pyrazole, Benzene Rings |
| 2950-2850 | Aliphatic C-H Stretch | -CH₂- |
| 1620-1580 | C=N / C=C Stretch | Pyrazole / Benzene Rings |
| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether |
| 780-740 | C-Cl Stretch | Aryl Chloride |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyrazole and 2-chlorophenoxy aromatic systems, which act as chromophores, would result in characteristic absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight and purity of a compound. For this compound (molecular formula C₁₀H₁₀ClN₃O), high-resolution mass spectrometry (HRMS) would be expected to show a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of 224.0585, confirming its elemental composition. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable.
Single Crystal X-ray Diffraction Studies for Absolute Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of atomic connectivity and stereochemistry. While specific crystallographic data for this compound is not widely published, a successful analysis would yield precise bond lengths, bond angles, and torsion angles.
The key structural insights that would be obtained include:
Confirmation of the planarity of the pyrazole and chlorophenoxy rings.
The precise measurement of the dihedral angle between the plane of the pyrazole ring and the plane of the 2-chlorophenoxy ring.
Detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing.
Data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF), containing details such as those illustrated in the hypothetical table below.
| Parameter | Example Value |
|---|---|
| Chemical formula | C₁₀H₁₀ClN₃O |
| Formula weight | 223.66 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |
| Volume | V ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | ρ g/cm³ |
Iii. Preclinical Biological Activity and Pharmacological Mechanisms
Broad Biological and Pharmacological Spectrum of Pyrazole (B372694) Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. globalresearchonline.net Modifications to the pyrazole ring have led to the development of derivatives with a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. academicstrive.comnih.govresearchgate.net This versatility has made pyrazole and its derivatives a focal point for drug discovery and development. rsc.org
Pyrazole derivatives are well-known for their anti-inflammatory activities. mdpi.com A notable example is the drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that features a pyrazole core. nih.govresearchgate.net Research has shown that various substituted pyrazoles can effectively reduce inflammation in preclinical models. For instance, in a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, certain pyrazole derivatives have demonstrated significant anti-inflammatory effects, with some compounds showing efficacy comparable to or greater than the standard drug diclofenac. nih.gov The mechanism often involves the inhibition of key inflammatory mediators. For example, some 3,5-diaryl pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
One study synthesized a series of 1,3,4-trisubstituted pyrazole derivatives and found that compound 5a exhibited excellent anti-inflammatory activity, with over 84.2% inhibition in the carrageenan-induced paw edema test, comparable to the 86.72% inhibition by diclofenac. nih.gov Another series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes also showed significant anti-inflammatory properties. nih.gov
Interactive Table: Examples of Anti-inflammatory Pyrazole Derivatives
The pyrazole scaffold is integral to many compounds exhibiting potent antimicrobial properties. mdpi.com Researchers have synthesized and tested numerous pyrazole derivatives against a wide range of bacteria and fungi. nih.gov For example, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles demonstrated activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 25.1 µM. mdpi.com Another study reported on nitrofuran-containing pyrazole derivatives that showed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans. nih.gov The incorporation of a pyrazole ring has been noted to sometimes increase the antibacterial spectrum of compounds when replacing other five-membered heterocycles. nih.gov
Some pyrazole derivatives containing an imidazole (B134444) fragment have been developed as novel bactericidal agents, showing effectiveness against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.comnih.gov Certain pyrazole derivatives attached to an oxiran-2-yl-methyl group showed good inhibitory efficiency against tested fungal strains, with potency comparable or superior to the drug miconazole. nih.gov
The anticancer potential of pyrazole derivatives is a significant area of research. researchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of enzymes and proteins crucial for cancer cell growth and proliferation. researchgate.net Numerous pyrazole derivatives have been evaluated against various human tumor cell lines, with some showing promising cytotoxic activity. mdpi.comnih.gov For instance, a pyrazolo[3,4-d]pyrimidine derivative, compound 239 , was found to be highly active with an IC50 value of 7.5 nM. mdpi.comnih.gov Another compound, a pyrazolo[3,4-b]pyridine derivative (240 ), showed potent antitumor activity against a liver cancer cell line with an IC50 of 3.43 µg/mL. mdpi.comnih.gov
A study on 5-amino-1H-pyrazole-4-carbonitrile derivatives found that one compound (21 ) exhibited cell proliferation inhibition greater than 90% on several cancer cell lines, including those for non-small cell lung, colon, ovarian, and prostate cancer. mdpi.com Furthermore, a novel pyrazole-acridine derivative (3-ACH ) was shown to reduce the viability of SH-SY5Y neuroblastoma cells, indicating its potential as an anticancer agent. researchgate.net
Identification of Molecular Targets and Elucidation of Mechanism of Action
Understanding how pyrazole derivatives exert their pharmacological effects at a molecular level is crucial for developing targeted therapies. mdpi.com Research has focused on identifying specific protein targets, primarily enzymes and ion channels, that are modulated by these compounds. mdpi.com
Pyrazole derivatives are known to inhibit a wide range of enzymes involved in various disease processes. researchgate.net This inhibitory activity is a key mechanism behind their therapeutic effects.
Cyclin-Dependent Kinase 2 (CDK2): CDKs are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Pyrazole derivatives have been investigated as CDK inhibitors. researchgate.net
Cyclooxygenase-2 (COX-2): As mentioned, pyrazoles are famous for their role as selective COX-2 inhibitors, which is the basis for the anti-inflammatory action of drugs like Celecoxib. nih.gov This selectivity helps to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Pyrazole derivatives have been designed as inhibitors of VEGFR2 kinase, thereby acting as anti-angiogenic agents. mdpi.com For example, one pyrazolone-pyrazole derivative demonstrated an ability to reduce VEGFR-2 levels. mdpi.com
Aurora-A Kinase: Aurora kinases are involved in cell division, and their overexpression is linked to cancer. Pyrazole-based compounds have been developed that show inhibitory activity against both FLT3 and Aurora kinases. nih.gov
Other Enzymes: The pyrazole scaffold has been used to design inhibitors for a multitude of other enzymes. These include Histone Deacetylase (HDAC), Topoisomerase II, and Thymidylate Synthase, all of which are validated targets in cancer therapy. researchgate.net
Interactive Table: Pyrazole Derivatives as Enzyme Inhibitors
In addition to enzymes, ion channels are important molecular targets for therapeutic agents. The modulation of these channels can affect cellular excitability and signaling.
NaV1.7 Voltage-Gated Sodium Channel: The NaV1.7 channel is a key player in pain signaling, making it an attractive target for the development of new analgesics. While research into pyrazole derivatives as NaV1.7 modulators is an emerging area, the diverse pharmacological profile of the pyrazole scaffold suggests potential for interaction with such targets. Specific preclinical studies detailing the interaction of aminopyrazole derivatives with NaV1.7 are an active area of investigation. mdpi.com
Following a comprehensive search for scientific literature, no specific preclinical data was found for the compound 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine corresponding to the detailed outline provided.
The requested sections on receptor interaction studies (TLR4, PPARγ, VEGFr), direct interactions with biological macromolecules, in vitro cytotoxicity in specified cancer cell lines, mechanistic cellular investigations, ex vivo inflammatory modulation, and enzyme activity assays could not be populated as there is no publicly available research detailing these specific activities for this particular molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings focused solely on "this compound".
Preclinical Pharmacokinetic (PK) and Drug Metabolism Investigations in Non-Human Animal Models
No publicly available data could be located for this specific compound.
No publicly available data could be located for this specific compound.
No publicly available data could be located for this specific compound.
No publicly available data could be located for this specific compound.
No publicly available data could be located for this specific compound.
Iv. Structure Activity Relationship Sar and Lead Optimization
Elucidation of Key Structural Features Critical for Biological Activity
The biological activity of pyrazole (B372694) derivatives is intricately linked to the specific arrangement and nature of their constituent parts. researchgate.net The core scaffold, consisting of a pyrazole ring linked to a chlorophenoxy moiety, presents multiple points for modification, each influencing the compound's pharmacological profile. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design. researchgate.netnih.gov
Substituents on both the chlorophenoxy and pyrazole rings play a pivotal role in modulating the electronic and steric properties of the molecule, which in turn affects binding affinity to biological targets. researchgate.netresearchgate.net
Chlorophenoxy Moiety : The substitution pattern on the phenyl ring is a key determinant of activity. The position and nature of the halogen substituent can significantly alter the compound's potency. For instance, in various classes of bioactive compounds, electron-withdrawing groups on an aromatic ring can influence binding interactions and metabolic stability. rsc.org The ortho-chloro substituent in "1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine" dictates a specific conformational preference and electronic distribution. Exploration of other halogens (e.g., fluorine, bromine) or different substitution patterns (meta, para) is a standard approach to probe the SAR. nih.gov
Table 1: Potential Impact of Substituent Modifications
| Moiety | Position | Type of Modification | Potential Impact on Biological Activity |
|---|---|---|---|
| Chlorophenoxy | Ortho (Position 2) | Change Cl to F, Br, I | Modulate halogen bonding potential and lipophilicity. |
| Ortho (Position 2) | Change Cl to CH₃, OCH₃ | Alter steric bulk and electronic properties. | |
| Meta, Para | Relocate Cl substituent | Probe different regions of the target's binding pocket. | |
| Pyrazole | Position 4 (Amine) | Acylation, Alkylation | Reduce basicity, alter H-bonding, potentially improve cell permeability. |
| Position 1 (Linker) | Lengthen or shorten linker | Modify the distance and orientation between the two ring systems. |
Beyond simple substituent changes, modifications to the core heterocyclic scaffold are a powerful strategy to improve a compound's pharmacological profile. Altering the pyrazole ring itself can lead to significant gains in potency and selectivity by changing the geometry and electronic nature of the core.
Replacing the pyrazole with other five-membered heterocycles like isoxazole, thiazole, or triazole can fine-tune the scaffold's hydrogen bonding capacity and metabolic properties. nih.govacs.org Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines or imidazo[1,2-b]pyrazoles, represent another avenue for exploration. nih.govmdpi.com These larger, more rigid scaffolds can enforce a specific conformation that may be more favorable for binding, potentially leading to a substantial increase in potency. mdpi.com The choice of a new scaffold is often guided by the desire to mimic the key interactions of the original pyrazole core while improving other properties like solubility or cell permeability. nih.gov
Table 2: Examples of Core Scaffold Modifications and Their Rationale
| Original Scaffold | Modified Scaffold Example | Rationale | Potential Outcome |
|---|---|---|---|
| Pyrazole | Thiazole | Similar size and shape, different electronic properties. researchgate.net | Altered target binding and selectivity profile. |
| Pyrazole | 1,2,4-Triazole | Additional nitrogen atom for new hydrogen bonding interactions. acs.org | Enhanced potency and/or selectivity. |
| Pyrazole | Pyrazolo[3,4-d]pyrimidine | More rigid, planar system; mimics purine (B94841) bases. nih.gov | Increased affinity and potential for new interactions. |
Strategic Approaches for Lead Optimization
Lead optimization is a multifaceted process aimed at refining a promising compound into a viable drug candidate. This involves systematically addressing issues related to potency, selectivity, metabolic stability, and potential toxicity. researchgate.netnih.gov
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, leading to a similar biological response. acs.org This strategy is widely used to improve the properties of a lead compound without drastically altering its core binding mode.
For "this compound," several bioisosteric replacements could be envisioned:
Pyrazole Ring : As mentioned, replacing the pyrazole with bioisosteres like thiazole, imidazole (B134444), or triazole can modulate the compound's properties while maintaining the core structure. nih.govacs.orgresearchgate.net Studies on other pyrazole-based compounds have successfully used this approach to enhance potency and selectivity. nih.gov
Ether Linkage : The ether linkage (-O-CH₂-) could be replaced with alternatives such as a thioether (-S-CH₂-), sulfoxide (B87167) (-SO-CH₂-), or an amide (-NH-CO-) to alter bond angles, flexibility, and metabolic stability.
Chloro Substituent : The chlorine atom could be replaced with other groups of similar size and electronic character, such as a trifluoromethyl (-CF₃) group, which can enhance metabolic stability and binding affinity.
Table 3: Bioisosteric Replacement Strategies
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Pyrazole | Imidazole, Thiazole, Triazole | To explore different H-bonding patterns and electronic properties. nih.govacs.org |
| -Cl | -F, -Br | To fine-tune lipophilicity and potential for halogen bonding. |
| -Cl | -CF₃ | To increase metabolic stability and potentially enhance binding. |
| -O- (Ether) | -S- (Thioether) | To alter bond angle and lipophilicity. |
Structural alerts are chemical moieties within a molecule that are associated with a risk of toxicity, often due to the formation of reactive metabolites. researchgate.netsemanticscholar.org The primary amine on the pyrazole ring could potentially be a site of metabolic bioactivation, although it is a common feature in many safe and effective drugs.
Strategies to mitigate such risks include:
Modification of the Amine : Converting the primary amine to a secondary or tertiary amine, or incorporating it into a non-reactive heterocycle, can block metabolic pathways that lead to reactive species. nih.gov
Blocking Metabolic Sites : A common strategy to enhance metabolic stability is to identify metabolically labile sites and block them. For instance, if the phenyl ring undergoes hydroxylation, introducing a fluorine atom at that position can prevent this metabolic process. acs.org The pyrazole ring itself is generally considered metabolically stable. nih.gov
Chemical intervention strategies often involve replacing a potential structural alert with a substitute that is more resistant to metabolism or biotransforms into non-reactive metabolites. nih.gov
Inhibition of Cytochrome P450 (CYP) enzymes is a major cause of adverse drug-drug interactions, as these enzymes are responsible for the metabolism of a vast number of drugs. rsc.orgbiomolther.org Features of "this compound," such as its lipophilic chlorophenoxy group and the basic nitrogen atoms in the pyrazole ring, could potentially lead to CYP inhibition.
Medicinal chemistry strategies to reduce CYP inhibitory activity include:
Reducing Lipophilicity : High lipophilicity is often correlated with CYP inhibition. Introducing polar functional groups (e.g., hydroxyl, small amides) can decrease lipophilicity and reduce binding to the hydrophobic active sites of CYP enzymes. researchgate.net
Altering Acidity/Basicity : Modifying the pKa of the molecule can disrupt the key ionic interaction between a basic nitrogen and an acidic residue (e.g., aspartic or glutamic acid) in the CYP active site.
Steric Hindrance : Introducing bulky groups near the potential CYP binding elements can sterically block the molecule from entering the narrow active site of certain CYP isoforms. acs.org
Quantitative structure-activity relationship (QSAR) models can also be used to predict the potential for CYP inhibition and guide the design of compounds with a lower risk of drug-drug interactions. rsc.org
Optimization of Side Chains for Improved Pharmacological Profiles
While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly accessible literature, a comprehensive analysis of closely related pyrazole analogs provides significant insights into the optimization of side chains for enhanced pharmacological profiles. Research on pyrazole derivatives, particularly as kinase inhibitors and receptor antagonists, has established key principles for modifying substituents on the pyrazole core and its appended moieties to improve potency, selectivity, and pharmacokinetic properties.
Optimization of the N1-Phenoxymethyl Side Chain:
The N1-substituent of the pyrazole ring is a critical determinant of biological activity. In analogs of the target compound, modifications to the phenoxymethyl (B101242) side chain have been systematically explored to understand its role in target engagement. The nature and position of substituents on the phenyl ring can drastically alter the pharmacological profile.
For instance, in a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor, a key target in inflammation and pain, the optimization of a related N1-benzyl group provided valuable SAR data. Researchers investigated various substitutions on the phenyl ring to enhance potency. While not a direct phenoxymethyl linkage, the principles of aromatic substitution are highly relevant.
As shown in Table 1, the introduction of electron-withdrawing groups on the phenyl ring was explored. For example, replacing a hydrogen with a chlorine atom (as in the parent compound of this article) or a trifluoromethyl group often leads to changes in potency. The position of the substituent (ortho, meta, or para) is also crucial, as it influences the molecule's conformation and its ability to fit into the target's binding pocket.
| Compound | N1-Side Chain (R) | P2X7 Antagonism (IC50, µM) |
|---|---|---|
| Analog 1 | Benzyl (B1604629) | 1.5 |
| Analog 2 | 2-Chlorobenzyl | 0.8 |
| Analog 3 | 3-Chlorobenzyl | 1.1 |
| Analog 4 | 4-Chlorobenzyl | 0.5 |
| Analog 5 | 4-Trifluoromethylbenzyl | 0.3 |
| Analog 6 | 4-Methoxybenzyl | 2.2 |
The data suggests that substitution at the para-position of the phenyl ring with an electron-withdrawing group like chlorine or trifluoromethyl is generally favorable for potency against the P2X7 receptor. The ortho-chloro substitution, as seen in the primary compound of interest, also confers a notable increase in potency compared to the unsubstituted benzyl analog. Conversely, an electron-donating group like methoxy (B1213986) at the para-position was detrimental to activity.
Optimization of Side Chains at C3 and C5 Positions:
The C3 and C5 positions of the pyrazole ring offer additional points for modification to fine-tune the pharmacological profile. In the development of pyrazole-based kinase inhibitors, these positions are frequently functionalized to enhance selectivity and potency. The introduction of small alkyl groups, aryl moieties, or hydrogen-bonding donors/acceptors can lead to significant improvements.
A study on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors (a class of compounds where a pyrimidine (B1678525) ring is fused to the pyrazole) highlighted the importance of substituents at positions analogous to C3 and C5 of a simple pyrazole. nih.gov
| Compound | C3-Analogous Substituent (R¹) | C5-Analogous Substituent (R²) | KDR Kinase Inhibition (IC50, nM) |
|---|---|---|---|
| Analog 7 | Phenyl | Thien-2-yl | 120 |
| Analog 8 | 4-Methoxyphenyl (B3050149) | Thien-2-yl | 19 |
| Analog 9 | 4-Chlorophenyl | Thien-2-yl | 55 |
| Analog 10 | 4-Fluorophenyl | Thien-2-yl | 70 |
| Analog 11 | 4-Methoxyphenyl | Furan-2-yl | 88 |
| Analog 12 | 4-Methoxyphenyl | Phenyl | 150 |
The findings indicate that a 4-methoxyphenyl group at the C3-analogous position and a thien-2-yl group at the C5-analogous position provided the most potent KDR inhibition. nih.gov This highlights that both electronic and steric properties of the side chains at these positions are critical for optimal interaction with the kinase active site. The substitution of the thiophene (B33073) ring with other heterocycles like furan (B31954) or a simple phenyl group led to a decrease in potency.
These examples from related pyrazole series underscore the multifaceted nature of side-chain optimization. For the compound this compound, these studies suggest that further modifications, such as altering the substitution pattern on the phenoxy ring, or introducing optimized substituents at the C3 and C5 positions of the pyrazole core, could be viable strategies for enhancing its pharmacological profile for various therapeutic targets.
V. Computational Chemistry and Molecular Modeling
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This technique is instrumental in drug discovery for screening potential inhibitors by modeling the interaction between a ligand and a protein's binding site. researchgate.netnih.gov
The analysis of ligand-protein binding modes reveals how a molecule like 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine fits into the active site of a target protein. Key interactions, which stabilize the ligand-protein complex, are identified. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For pyrazole (B372694) derivatives, studies have shown that the pyrazole core and its substituents can form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov For instance, the amine group (-NH2) on the pyrazole ring is a potential hydrogen bond donor, while the nitrogen atoms within the ring can act as acceptors. The chlorophenoxy group can engage in hydrophobic and van der Waals interactions. The specific binding mode is determined by the collective effect of these interactions, which dictates the ligand's orientation and conformation within the binding pocket. researchgate.net
Table 1: Potential Key Interactions for this compound in a Protein Binding Site
| Interaction Type | Potential Participating Group of Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Pyrazol-4-amine (-NH2) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Pyrazole Nitrogens | Serine, Threonine, Lysine, Histidine |
| Hydrophobic Interactions | 2-chlorophenoxy group | Leucine, Valine, Isoleucine, Phenylalanine |
Note: This table represents potential interactions based on the compound's structure; specific interactions depend on the target protein's active site.
Molecular docking simulations calculate a scoring function to predict the binding affinity, often expressed as binding energy (in kcal/mol). A lower binding energy value typically indicates a more stable ligand-protein complex and higher binding affinity. nih.gov The simulation generates multiple possible binding poses, with the optimal pose being the one with the lowest energy score. This optimal pose represents the most likely conformation and orientation of the ligand when bound to the target. biointerfaceresearch.com For similar pyrazole-based compounds, docking studies have successfully predicted binding affinities and identified potential inhibitors for various protein targets, including kinases and receptors. nih.gov
Table 2: Example Data from a Hypothetical Molecular Docking Simulation
| Parameter | Description | Illustrative Value |
|---|---|---|
| Target Protein | The specific protein being investigated. | Data not available |
| Binding Energy (kcal/mol) | The calculated binding affinity of the ligand to the protein. | Data not available |
| Inhibition Constant (Ki) | A measure of the inhibitor's potency. | Data not available |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. wum.edu.pk DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. uomphysics.netresearchgate.net For pyrazole derivatives, DFT studies at levels like B3LYP/6-31G have been used to compute molecular descriptors that provide insights into the molecule's potential biological activity. nih.gov These calculations form the basis for further analyses, such as HOMO-LUMO and MEP mapping.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive and less stable. uomphysics.net
Table 3: Significance of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy value indicates a greater tendency to donate electrons (stronger nucleophile). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy value indicates a greater tendency to accept electrons (stronger electrophile). |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a compound. researchgate.net The MEP map uses a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov
Blue regions represent positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. nih.gov
Green regions denote areas of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen of the ether linkage, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the amine hydrogen atoms, indicating sites susceptible to deprotonation or interaction with electron-rich species.
Assessment of Tautomeric Equilibria and Stability
For pyrazole derivatives, particularly those with amino substituents, tautomerism is a key consideration. nih.govnih.gov Tautomers are isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical reactivity and biological activity. The 4-aminopyrazole core of the target compound can theoretically exist in different tautomeric forms.
A thorough computational assessment, typically using Density Functional Theory (DFT) methods, would be required to determine the most stable tautomer of this compound in both the gas phase and in various solvents. nih.gov Such calculations would involve geometry optimization of all possible tautomers, followed by a comparison of their relative energies to establish the equilibrium distribution. To date, no such specific study has been published for this compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions
In modern drug discovery, in silico ADMET and drug-likeness predictions are crucial for evaluating the pharmaceutical potential of a compound. nih.govnih.govnih.gov These computational models predict how a molecule will behave in the body.
For this compound, a standard analysis would involve calculating various physicochemical and pharmacokinetic properties. These predictions are typically benchmarked against established rules for drug-likeness, such as Lipinski's Rule of Five. Without specific computational studies, no ADMET or drug-likeness data can be presented for this molecule. nih.govsemanticscholar.orgresearchgate.net
Table 1: Hypothetical In Silico ADMET and Drug-Likeness Profile This table is for illustrative purposes only, as no specific data is available for this compound.
| Property | Predicted Value | Compliance |
| Molecular Weight | N/A | N/A |
| LogP | N/A | N/A |
| Hydrogen Bond Donors | N/A | N/A |
| Hydrogen Bond Acceptors | N/A | N/A |
| Lipinski's Rule of Five | N/A | N/A |
| Human Intestinal Absorption | N/A | N/A |
| Blood-Brain Barrier Permeation | N/A | N/A |
| Toxicity Risk | N/A | N/A |
Integration of X-ray Crystallography Data with Computational Models
The integration of experimental X-ray crystallography data with computational models provides a powerful approach to understanding a molecule's three-dimensional structure and its interactions at an atomic level.
Structural Elucidation of the Compound and its Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its crystal lattice. mdpi.comnih.gov This technique would confirm the compound's connectivity, stereochemistry, and the preferred tautomeric form in the solid state. A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or reported.
Application of Protein-Ligand Co-crystal Structures for Informed Design
To understand how a molecule might act as a drug, researchers often determine its co-crystal structure with a biological target, such as a protein or enzyme. This reveals the specific binding interactions that are crucial for its biological effect. researchgate.net This information is then used to computationally design more potent and selective derivatives. As there are no reported biological targets or co-crystal structures for this compound, this type of analysis is not possible.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules pack together in a solid state is governed by a network of intermolecular interactions. nbinno.commdpi.com Understanding these interactions is important for predicting material properties like solubility and stability.
Energy Frameworks Analysis for Dominant Intermolecular Forces
A specific energy frameworks analysis for this compound is not available in the current scientific literature. This type of computational analysis is crucial for quantitatively determining the nature and magnitude of intermolecular forces within a crystal lattice. It involves calculating the interaction energies between a molecule and its surrounding neighbors and decomposing them into physically meaningful components such as electrostatic, dispersion, and repulsion energies. The resulting energy frameworks provide a graphical representation of the strength and directionality of the interactions, thereby identifying the dominant forces that dictate the crystal packing arrangement.
Without direct computational studies on this compound, a data table detailing the specific interaction energies cannot be provided.
Vi. Future Research Directions
Exploration of Novel Therapeutic Applications beyond Current Scope
The structural versatility of the pyrazole (B372694) ring has led to its incorporation into drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral effects, among others. chemrevlett.commdpi.comnih.gov A primary avenue for future research on 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine is the systematic screening for a wide range of therapeutic activities.
Given the significant success of pyrazole derivatives in oncology, this is a particularly promising area. mdpi.com Pyrazole-based compounds have been developed to inhibit a variety of cancer-related targets, including protein kinases, which are crucial for cell signaling and proliferation. Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.govnih.govnih.gov For example, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has yielded potent CDK2 inhibitors with sub-micromolar antiproliferative activity against various cancer cell lines. nih.gov The recently approved drug Pirtobrutinib, a tetra-substituted pyrazole derivative, acts as a Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma. nih.govmdpi.com
Future studies should therefore involve extensive in vitro screening of this compound against a panel of human cancer cell lines and key oncogenic targets.
| Compound Class/Example | Therapeutic Target | Potential Application |
| Pyrazolo[3,4-d]pyrimidines | EGFR | Non-small cell lung cancer |
| Fused Pyrazole Derivatives | EGFR / VEGFR-2 | Liver Cancer |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ovarian Cancer, other solid tumors |
| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma |
| Thiazole-Pyrazole Hybrids | General Cytotoxicity | Breast Cancer |
Beyond cancer, the pyrazole scaffold is known for its anti-inflammatory properties, famously exemplified by Celecoxib, a selective COX-2 inhibitor. nih.gov Other derivatives have shown potential as antibacterial agents, with some demonstrating efficacy against drug-resistant strains of S. aureus and Enterococcus faecalis. nih.gov Therefore, comprehensive biological evaluation of this compound for anti-inflammatory, analgesic, antibacterial, and antifungal activities is warranted. frontiersin.orgmdpi.com
Development of More Efficient and Sustainable Synthetic Routes
The advancement of a chemical compound from discovery to clinical application is heavily dependent on the ability to synthesize it efficiently, economically, and sustainably. Traditional synthetic routes for heterocyclic compounds often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents. ias.ac.in Future research should focus on developing "green" synthetic methodologies for this compound.
Green chemistry principles emphasize the use of renewable resources, minimization of waste, and avoidance of hazardous substances. researchgate.netthieme-connect.com Several modern, eco-friendly techniques have been successfully applied to the synthesis of pyrazole derivatives and could be adapted for the target compound. researchgate.net These include:
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields. ias.ac.inrhhz.net
Green Solvents: Replacing conventional organic solvents with water, polyethylene (B3416737) glycol (PEG), or ionic liquids, or conducting reactions under solvent-free conditions, can drastically reduce environmental impact. thieme-connect.comrhhz.netthieme-connect.com
Catalysis: The use of recyclable, non-toxic catalysts such as nano-ZnO or bio-organic catalysts offers a sustainable alternative to stoichiometric reagents. thieme-connect.commdpi.com
Multicomponent Reactions: One-pot reactions that combine three or more reactants to form the final product improve atom economy and reduce the number of purification steps. ias.ac.in
Adapting these green strategies could lead to a more cost-effective and environmentally benign manufacturing process for this compound and its analogs.
| Synthesis Parameter | Conventional Methods | Green Chemistry Approaches |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication |
| Solvents | Volatile organic compounds (e.g., dioxane, THF) | Water, PEG, ionic liquids, or solvent-free conditions |
| Catalysts/Reagents | Stoichiometric amounts of potentially toxic reagents | Recyclable catalysts (nanoparticles, biocatalysts), catalytic amounts |
| Process Efficiency | Multiple steps with intermediate isolation | One-pot, multicomponent reactions |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign substances, improved atom economy |
Integration of Multi-omics Data for Deeper Mechanistic Understanding at a Systems Level
To fully understand the therapeutic potential and mechanism of action of this compound, future research should move beyond a single-target approach and embrace a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, multi-layered view of how a compound affects biological systems. mdpi.commdpi.com
This multi-omics approach can reveal complex drug-target interactions, identify downstream pathway modulations, and uncover potential biomarkers for efficacy or patient stratification. accscience.comnih.govnih.gov For instance, by treating relevant cancer cell lines with the compound and subsequently analyzing changes across the transcriptome, proteome, and metabolome, researchers can:
Identify the full spectrum of cellular pathways perturbed by the compound.
Validate intended targets and discover novel, off-target effects.
Construct gene-protein interaction networks to understand the systems-level response. accscience.com
Uncover mechanisms of potential drug resistance.
Such an integrative analysis provides a much deeper understanding of the compound's biological activity, facilitating more rational drug development and potentially identifying new therapeutic indications. mdpi.com
Application of Artificial Intelligence and Machine Learning Algorithms in Novel Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design and optimization of new chemical entities. mdpi.com These computational tools can be powerfully applied to the this compound scaffold to design novel analogs with superior therapeutic properties.
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models can be trained on vast chemical libraries to design novel molecules from the ground up. acs.org Using the pyrazole core of the lead compound as a starting point, these algorithms can propose new derivatives predicted to have high binding affinity for a specific target, improved selectivity, and favorable pharmacokinetic profiles.
Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a target of interest, significantly reducing the time and cost associated with experimental high-throughput screening.
Property Prediction: AI can build predictive models for absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. This allows for the early-stage filtering of candidates that are likely to fail in later development stages.
Investigation into Targeted Delivery Systems for Enhanced Efficacy
Even a highly potent compound can be limited by poor bioavailability, rapid clearance, or off-target toxicity. The development of targeted drug delivery systems for this compound could significantly enhance its therapeutic index. These systems aim to increase the concentration of the drug at the site of disease while minimizing its exposure to healthy tissues.
Future research in this area could explore several advanced delivery platforms:
Antibody-Drug Conjugates (ADCs): For cancer applications, conjugating the pyrazole compound to a monoclonal antibody that specifically targets a tumor-associated antigen can ensure highly selective delivery to cancer cells. The development of ADCs using pyrazole molecules is considered a key future direction. nih.gov
Nanoparticle Formulations: Encapsulating the compound within biocompatible nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, protect it from premature degradation, and allow for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
Biopolymer-Based Carriers: Natural polymers like chitosan (B1678972) can be chemically modified with pyrazole derivatives to create delivery vehicles with inherent antiproliferative or antimicrobial properties, potentially leading to synergistic therapeutic effects.
By formulating this compound into such advanced delivery systems, its efficacy could be substantially improved, paving the way for more effective and safer therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents. Phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is effective for cyclization, as demonstrated in analogous pyrazole syntheses . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to nucleophile) to minimize byproducts.
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Purity ≥95% can be confirmed using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR : ¹H and ¹³C NMR spectra should confirm the presence of the 2-chlorophenoxy methyl group (δ ~4.5–5.0 ppm for CH₂) and pyrazole NH₂ (δ ~6.0–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 238.05 for C₁₀H₁₀ClN₃O) .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Poor crystallization often arises from conformational flexibility in the chlorophenoxy group. Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) and incorporate co-crystallization agents like trifluoroacetic acid to stabilize the lattice. SHELXL refinement (with anisotropic displacement parameters) is recommended for resolving disordered regions .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring influence biological activity, and what computational tools support structure-activity relationship (SAR) studies?
- Methodological Answer : Replace the chlorophenoxy group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate bioactivity. Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31G*) can predict binding affinities to targets like σ₁ receptors or tubulin. Validate predictions via in vitro assays (e.g., antiproliferative activity in cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies may stem from differences in assay conditions (e.g., serum concentration, cell line variability). Standardize protocols:
- Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves (IC₅₀ values) to compare potency .
Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria in pyrazole-4-amine derivatives?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (25–100°C) and 2D NOESY experiments can identify tautomeric forms (e.g., amine vs. imine). Computational modeling (Gaussian 09) predicts energy barriers for tautomer interconversion .
Critical Analysis of Evidence
- Contradictions : Antimicrobial activity varies across studies due to substituent positioning (e.g., meta vs. para chlorophenoxy groups). For example, para-substituted analogs in showed higher potency, while meta-substituted derivatives in exhibited reduced activity.
- Gaps : Limited data on metabolic stability or in vivo pharmacokinetics. Future work should integrate hepatic microsome assays (e.g., rat liver microsomes) to assess metabolic degradation pathways.
Citations : Ensure proper attribution to methodologies and datasets from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry, Chemical & Pharmaceutical Bulletin). Avoid non-academic sources as specified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
